molecular formula C17H14ClN3O4S2 B2703755 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921794-26-5

2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2703755
CAS No.: 921794-26-5
M. Wt: 423.89
InChI Key: SHBULDLWBBRUII-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-chloropyridazine with a suitable sulfonyl chloride in the presence of a base to form the sulfonylated pyridazine intermediate. This intermediate is then coupled with a phenylamine derivative under conditions that facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of a pyridazine ring, a phenyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-11-10-15(19-20-17)12-6-8-13(9-7-12)21-27(24,25)16-5-3-2-4-14(16)18/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBULDLWBBRUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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